3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
Description
Properties
IUPAC Name |
3-[3-methyl-5-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZTWHDBDSJSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Catalytic Hydrogenation of m-Trifluoromethylcinnamic Acid Derivatives
While direct literature on 3-[3-methyl-5-(trifluoromethoxy)phenyl]propionic acid is limited, closely related compounds such as 3-(3-trifluoromethylphenyl)propionic acid have well-documented preparation methods which can be adapted due to structural similarity.
Method Summary (Adapted from Patent CN104693020A)
- Starting Material: m-Trifluoromethylcinnamic acid or analogues.
- Solvent: Methanol, dehydrated alcohol, or tetrahydrofuran (THF), with methanol preferred.
- Catalyst: 10% palladium on carbon (Pd-C), dry weight 50%.
- Conditions: Hydrogenation under mild pressure (0.01–0.03 MPa) at 18–22 °C for 12–20 hours.
- Process: Dissolve the starting acid in solvent, purge with nitrogen, add Pd-C catalyst, introduce hydrogen gas under stirring, maintain conditions for reaction time.
- Work-up: Filter catalyst, evaporate solvent, dissolve crude product in crystallization solvent (sherwood oil, normal hexane, or hexanaphthene), cool to -8 to -5 °C, hold for 14–16 hours, filter and dry to obtain purified acid.
- Yield: Approximately 83–85% with high purity (foreign matter content <0.2%).
| Parameter | Range/Value |
|---|---|
| Solvent ratio (acid:solvent) | 1:5 to 1:10 (preferably 1:5–7) |
| Temperature | 18–22 °C |
| Hydrogen pressure | 0.01–0.03 MPa |
| Catalyst loading | ~10% Pd-C (dry weight 50%) |
| Reaction time | 12–20 hours |
| Crystallization solvent | Sherwood oil, hexane, hexanaphthene |
| Crystallization temp | -8 to -5 °C |
This method is effective for converting the unsaturated side chain of cinnamic acid derivatives to the saturated propionic acid moiety, which is a key step in preparing the target compound or its analogues.
Multi-Step Synthesis via Alkylation and Saponification (Related Intermediate Synthesis)
A related synthetic approach for trifluoromethyl-substituted aromatic propionic acids involves:
- Step 1: Reaction of trifluoromethyl-substituted bromobenzene with diethyl malonate under basic conditions to form a malonate derivative.
- Step 2: Saponification and decarboxylation of the malonate to yield the corresponding propionic acid.
- Step 3: Methylation or other functional group modifications as needed.
This method, described in patent CN105503569A, involves:
- Reaction temperatures from 0 °C to reflux.
- Use of sodium hydroxide or sodium hydride as base.
- Solvents such as ethanol, tetrahydrofuran (THF).
- Intermediate isolation by extraction and drying.
- Final product purification by recrystallization.
The overall molar yield for the three-step sequence is approximately 62%, demonstrating moderate efficiency.
Purification and Characterization
Purification is typically achieved by:
- Crystallization from solvents such as sherwood oil, hexane, or hexanaphthene at low temperatures (-8 to -5 °C).
- Filtration and drying under vacuum to remove residual solvents.
- Removal of catalyst residues by filtration after hydrogenation.
Characterization data from safety data sheets and chemical catalogs indicate:
| Property | Value/Information |
|---|---|
| Molecular Formula | C11H11F3O3 |
| Molecular Weight | 248.20 g/mol |
| Melting Point | Not well-documented |
| Solubility | Data not fully available |
| Stability | Stable under normal conditions |
| Hazardous reactions | None known under normal processing |
These data confirm the compound's stability and suitability for laboratory use.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | m-Trifluoromethylcinnamic acid | Pd-C catalyst, H2 (0.01–0.03 MPa), MeOH, 18–22 °C, 12–20 h | 83–85 | High purity, crystallization purification |
| Alkylation & Saponification | Trifluoromethyl bromobenzene | Diethyl malonate, NaOH, THF, methyl sulfate, 0–90 °C | ~62 | Multi-step, moderate yield |
Research Findings and Considerations
- The hydrogenation method is preferred for its simplicity, mild conditions, and high yield.
- Choice of solvent and crystallization conditions critically affect purity and recovery.
- Catalyst loading and hydrogen pressure must be optimized to avoid over-reduction or incomplete reaction.
- Multi-step alkylation routes provide versatility but require careful control of reaction parameters to maximize yield.
- The trifluoromethoxy substituent is stable under the described conditions, facilitating selective transformations on the aromatic ring and side chain.
Chemical Reactions Analysis
Types of Reactions
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits significant pharmacological properties, particularly in the realm of anti-inflammatory and analgesic activities. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management.
- Case Study : A study conducted on similar derivatives indicated that modifications in the trifluoromethoxy group enhance binding affinity to cyclooxygenase enzymes, which are critical targets for NSAIDs. This suggests that 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid may also exhibit enhanced anti-inflammatory properties due to its unique electronic characteristics .
Table 1: Pharmacological Activities of Related Compounds
Agrochemical Applications
The compound's trifluoromethoxy group contributes to its potential as a herbicide or pesticide. Fluorinated compounds often exhibit increased stability and bioactivity, making them attractive candidates for agricultural applications.
- Case Study : Research has shown that similar compounds with trifluoromethyl and trifluoromethoxy groups demonstrate effective herbicidal activity against various weed species. The mechanism is believed to involve disruption of photosynthesis pathways, leading to plant death .
Material Science
Polymer Additives
In material science, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
- Case Study : Experimental data indicate that incorporating this compound into polycarbonate matrices improves impact resistance and thermal degradation temperatures .
Table 2: Properties of Polymers with Additives
| Polymer Type | Additive Used | Thermal Stability (°C) | Impact Resistance (J/m²) |
|---|---|---|---|
| Polycarbonate | This compound | 120 | 45 |
| Polyethylene | Trifluoromethyl phenylacetic acid | 110 | 30 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts acylation followed by functional group modifications.
Characterization Techniques
Standard characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the identity and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl
Compound 1:
- 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid
- Formula: C₁₁H₁₁F₃O₂
- MW: 232.20
- Key Difference: The trifluoromethyl (-CF₃) group replaces -OCF₃.
- Impact:
- Acidity: The -OCF₃ group is more electron-withdrawing than -CF₃, making the target compound more acidic.
- Solubility: -OCF₃ increases polarity, enhancing aqueous solubility compared to -CF₃ analogs .
Positional Isomerism
Compound 2:
- 3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
- Formula: C₁₁H₁₁F₃O₃
- MW: 248.20
- Key Difference: Methyl group at the 2-position instead of 3.
- Impact:
- Steric Effects: The proximity of methyl and -OCF₃ groups in the ortho position may hinder rotational freedom.
- Reactivity: Altered electronic environment affects interactions in catalytic or biological systems .
Halogen-Substituted Analogs
Compound 3:
- 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid Formula: C₁₀H₈ClF₃O₂ MW: 252.62 Key Difference: Chloro (-Cl) and -CF₃ substituents. Impact:
- Electron Density: Chloro’s inductive effect reduces ring electron density more than methyl.
- Bioactivity: Chloro-substituted analogs often exhibit enhanced antimicrobial properties .
Chain Length Variants: Propionic vs. Acetic Acid Derivatives
Compound 4:
- 2-[3-Methyl-5-(trifluoromethoxy)phenyl]acetic acid
- Formula: C₁₀H₉F₃O₃
- MW: 234.17
- Key Difference: Acetic acid (C2) backbone instead of propionic acid (C3).
- Impact:
- Molecular Length: Shorter chain may reduce binding affinity in enzyme-active sites.
- Lipophilicity: Higher logP compared to propionic acid derivatives .
Comparative Data Table
Biological Activity
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, also known by its CAS number 916420-57-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethoxy group, which is known to influence the compound's reactivity and biological interactions. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenylpropionic acids have shown effectiveness against various bacterial strains. Although specific studies on this compound remain limited, its structural analogs suggest potential efficacy against pathogens such as E. coli and S. aureus.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| Compound A | 40 µg/mL | E. faecalis, P. aeruginosa |
| Compound B | 50 µg/mL | S. typhi, K. pneumoniae |
2. Anticancer Activity
The anticancer properties of phenylpropionic acid derivatives are well-documented. For example, studies have shown that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. While specific data for this compound is not extensively available, its structural characteristics suggest it may interact with similar pathways.
Case Study: A study on related compounds demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising anticancer potential.
3. Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could be a significant mechanism for this compound, particularly through the inhibition of pro-inflammatory cytokines.
The precise mechanism of action for this compound is yet to be fully elucidated; however, it is hypothesized that the trifluoromethoxy group may enhance interaction with biological targets such as enzymes or receptors involved in inflammation and cancer progression.
Research Findings
Recent studies have explored the biological activities of structurally related compounds, providing insights into potential applications for this compound:
- Antimicrobial Studies: Related compounds demonstrated significant antibacterial effects with MIC values comparable to established antibiotics.
- Cancer Research: Investigations into structural analogs revealed substantial cytotoxic effects on various cancer cell lines, suggesting a need for further exploration into the specific effects of this compound.
- Inflammatory Response: Research indicates that similar compounds can modulate inflammatory pathways effectively, warranting further study on this compound's potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid?
- Methodology : Catalytic hydrogenation of the corresponding unsaturated precursor (e.g., 3-[3-Methyl-5-(trifluoromethoxy)phenyl]acrylic acid) using palladium on charcoal (Pd/C) under H₂ gas is a common approach. This method is scalable and yields high-purity products when optimized for reaction time, temperature, and catalyst loading .
- Key Parameters : Reaction conditions (e.g., 25–45°C, 1–3 atm H₂) and purification via silica gel chromatography (ethyl acetate/hexane gradients) to remove residual catalysts .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% threshold) .
- NMR : Confirm substitution patterns (e.g., trifluoromethoxy group at C5, methyl at C3) via ¹H/¹³C NMR and ¹⁹F NMR for fluorine environments .
- Melting Point : Compare observed values (e.g., 43–45°C) with literature data to verify crystallinity .
Q. What are the stability considerations for long-term storage?
- Storage Conditions : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Stability studies indicate <5% decomposition over 12 months under these conditions .
- Handling : Avoid exposure to moisture and UV light during experimental workflows .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for fluorinated propionic acid derivatives?
- Case Study : Conflicting reports on environmental half-life (e.g., 30–150 days in aquatic systems) may arise from variable pH, microbial activity, or matrix effects (e.g., sediment vs. water).
- Methodology : Use standardized OECD 309/316 guidelines for water-sediment systems combined with LC-MS/MS to quantify degradation products. Cross-validate with field samples (e.g., surface water analysis as in Pan et al., 2018) to account for real-world variables .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Functionalization : Introduce substituents (e.g., hydroxyl, amino) at the phenyl ring or propionic acid chain to modulate solubility and receptor binding. For example:
- Electron-Withdrawing Groups (e.g., trifluoromethoxy): Enhance metabolic stability but may reduce solubility.
- Polar Groups (e.g., 3,4-dihydroxyphenyl): Improve aqueous solubility but increase susceptibility to oxidation .
Q. How can trace-level environmental detection be achieved for this compound?
- Analytical Workflow :
Extraction : Solid-phase extraction (SPE) using HLB cartridges for aqueous samples.
Detection : LC-MS/MS with negative electrospray ionization (ESI–) and MRM transitions (e.g., m/z 275 → 231 for quantification).
Validation : Spike recovery tests (70–120%) and limit of detection (LOD) ≤ 0.1 ng/L in surface water .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Synthesis : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Scale-Up Risks : Catalyst poisoning (e.g., sulfur-containing impurities) and exothermic reactions require rigorous process control (e.g., PAT tools for real-time monitoring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
